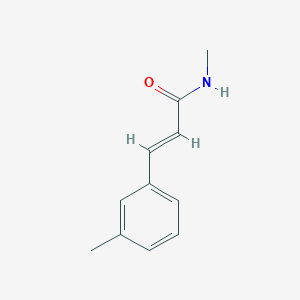
1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea, also known as DFP-10825, is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the class of urea derivatives and has shown promising results in various studies.
Mecanismo De Acción
1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea acts as a dual inhibitor of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are involved in cell proliferation and survival. By inhibiting these pathways, 1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea induces apoptosis in cancer cells and inhibits their growth. The compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects
1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea has been shown to have a low toxicity profile and does not cause any significant biochemical or physiological effects in normal cells. However, in cancer cells, it induces apoptosis and inhibits their growth. The compound has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea has several advantages for lab experiments. It has a high purity and can be easily synthesized in large quantities. It has also been shown to be stable under various conditions, making it suitable for long-term storage. However, the compound has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has a short half-life, which can limit its effectiveness in some in vivo experiments.
Direcciones Futuras
1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea has shown promising results in various studies, and there are several future directions for research. One direction is to further investigate the compound's mechanism of action and its effects on different types of cancer cells. Another direction is to study the compound's potential use in combination therapy with other chemotherapy drugs. Additionally, the compound's pharmacokinetic and pharmacodynamic properties need to be further studied to optimize its use in clinical trials. Finally, the compound's potential use in other scientific research applications, such as neuroprotection and inflammation, should also be explored.
Conclusion
1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea is a novel compound that has shown promising results in various scientific research applications, particularly in the field of cancer research. Its dual inhibition of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways makes it a potential candidate for combination therapy with other chemotherapy drugs. While the compound has some limitations, its advantages make it a valuable tool for lab experiments. Further research is needed to fully understand the compound's mechanism of action and its potential use in clinical trials.
Métodos De Síntesis
1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea can be synthesized by reacting 3,4-difluoroaniline with 2-(2-hydroxyphenyl)ethyl isocyanate in the presence of a base. The reaction yields 1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea as a white solid with a purity of more than 95%. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. 1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
1-(3,4-difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2/c16-12-7-6-11(8-13(12)17)19-15(21)18-9-14(20)10-4-2-1-3-5-10/h1-8,14,20H,9H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBXOLJUYOYHQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)NC2=CC(=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7571236.png)
![2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7571239.png)

![3-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-5-methyloxolan-2-one](/img/structure/B7571250.png)

![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7571268.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7571276.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571278.png)

![Ethyl 2-[propan-2-yl-[4-(trifluoromethyl)benzoyl]amino]acetate](/img/structure/B7571296.png)
![1-[2-(2-Ethoxyanilino)-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B7571311.png)

![[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-[(2S)-1-(thiophene-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B7571316.png)
